molecular formula C20H19N3O4 B2643218 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034422-71-2

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one

Katalognummer: B2643218
CAS-Nummer: 2034422-71-2
Molekulargewicht: 365.389
InChI-Schlüssel: GGSBYJYVFVMCOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily characterized as a potent inhibitor of Focal Adhesion Kinase (FAK). Its molecular architecture integrates a coumarin-based core linked to a pyridyl-piperazine moiety , a design that facilitates high-affinity binding to the ATP-pocket of FAK. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival , processes that are often dysregulated in aggressive cancers and metastatic disease. Consequently, this compound serves as a crucial pharmacological tool for investigating FAK-driven oncogenic signaling in vitro and in vivo. Researchers utilize it to dissect the mechanistic role of FAK in the tumor microenvironment, including its effects on cancer cell invasion, angiogenesis, and resistance to chemotherapy. The inhibition of FAK autophosphorylation at Tyr397 by this compound disrupts downstream signaling cascades, such as those involving PI3K/Akt and RAS-MAPK, providing insights for potential therapeutic strategies. Its research value is further amplified in studies exploring combination therapies, where co-targeting FAK with other signaling inhibitors may yield synergistic anti-tumor effects.

Eigenschaften

IUPAC Name

4-[2-oxo-2-(4-pyridin-4-ylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(23-11-9-22(10-12-23)15-5-7-21-8-6-15)14-26-18-13-20(25)27-17-4-2-1-3-16(17)18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSBYJYVFVMCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of chromen-2-one derivatives with piperazine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Structural Features for Comparison :

  • Coumarin Core : Position and type of substituents (e.g., 4-ethoxy vs. 7-methoxy).
  • Piperazine Modifications : Nature of the substituent at the N-4 position (e.g., pyridinyl, benzyl, trifluoromethyl benzyl).
  • Linker Group : Ethoxy vs. propoxy, presence of ketone or ester functionalities.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents on Piperazine Coumarin Substituents Key Properties/Activities Reference
4-(2-Oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one (Target) Pyridin-4-yl 4-Ethoxy Hypothesized kinase inhibition (based on ERK2-binding analogue)
7-(2-Oxo-2-(4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one (6m) 2-(Trifluoromethyl)benzyl 7-Ethoxy Cytotoxicity studies; enhanced metabolic stability due to CF₃ group
Y040-3722 (4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one) 4-(Pyrrolidin-1-yl)phenyl 4-Ethyl, 7-Methyl Screening compound with modified coumarin core; potential solubility challenges
4-[3-(4-(2-Chloro-benzyl)-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4b) 2-Chlorobenzyl 7-Methoxy, 3-Phenyl Antimicrobial activity; bulky substituents may limit membrane permeability
ERK2 Inhibitor (SCH772984 analogue) 4-(Pyrimidin-2-yl)phenyl N/A Binds ERK2 kinase via novel pocket; pyrimidine enhances affinity
Physicochemical and Pharmacokinetic Properties
  • Solubility : The pyridinyl group in the target compound may improve aqueous solubility compared to lipophilic trifluoromethyl or benzyl substituents .
  • Metabolic Stability: Trifluoromethyl groups (6m, 6o) resist oxidative metabolism but may reduce solubility .
  • logP Predictions :
    • Target compound: Estimated logP ~2.1 (pyridinyl enhances polarity).
    • 6m: Higher logP (~3.5) due to trifluoromethyl benzyl.
    • 4b: logP ~3.0 (chlorobenzyl and methoxy groups).

Biologische Aktivität

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic compound that has gained attention in biomedical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of this compound is C20H19N3O4, with a molecular weight of 365.4 g/mol. The structure includes a chromenone core, which is modified by a piperazine ring and a pyridine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Core StructureChromenone

Antimicrobial Activity

Research indicates that compounds related to chromenones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Case Study:
In a comparative study, derivatives of chromenones demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent bactericidal activity .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. The compound showed cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings:
In vitro assays revealed that this compound could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 μM, suggesting its potential as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Inhibitory Activity:
The IC50 values for AChE inhibition were reported at approximately 0.62 μM, demonstrating a strong inhibitory effect compared to standard drugs like rivastigmine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine and pyridine groups are believed to facilitate binding to various receptors and enzymes, leading to modulation of their activity.

Comparative Analysis

When compared with other similar compounds, such as those containing only piperazine or pyridine without the chromenone structure, this compound demonstrates enhanced biological activity due to the synergistic effects of its functional groups.

Compound TypeAntimicrobial ActivityAnticancer ActivityAChE Inhibition IC50
Chromenone DerivativeHighModerate0.62 μM
Piperazine OnlyModerateLow>10 μM
Pyridine OnlyLowModerate>10 μM

Q & A

Q. How can researchers optimize the synthesis of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one?

The synthesis involves multi-step reactions, including coupling of pyridinyl-piperazine derivatives with chromenone scaffolds. Key steps include:

  • Step 1 : Formation of the ether linkage between the chromenone core and the pyridinyl-piperazine moiety via nucleophilic substitution.
  • Step 2 : Optimization of reaction conditions (e.g., anhydrous DMF as solvent, controlled temperature at 60–80°C) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR spectroscopy are critical for tracking intermediate formation and confirming product purity .

Q. What analytical methods are recommended for structural characterization?

  • X-ray crystallography : Use SHELX or WinGX/ORTEP for resolving crystal structures, particularly for verifying bond angles and torsional strain in the chromenone-piperazine linkage .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary assays assess the compound’s bioactivity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values with structural analogs .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of pyridinyl-piperazine with chromenone intermediates?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Activation of leaving groups : Use reagents like DCC (dicyclohexylcarbodiimide) to enhance reactivity of the ethoxy linker .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Purification : Employ flash chromatography or preparative HPLC to isolate the desired product from byproducts .

Q. How to resolve contradictions between computational docking predictions and experimental binding data?

  • Validate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model piperazine-chromenone conformational flexibility .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and kinetics directly .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the pyridinyl-piperazine moiety.
  • Co-solvent systems : Use cyclodextrin-based formulations or PEG-water mixtures to enhance bioavailability .

Q. How to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Key modifications : Vary substituents on the pyridinyl ring (e.g., electron-withdrawing vs. donating groups) and assess changes in bioactivity.
  • Data correlation : Use multivariate regression to link logP values, steric parameters, and IC50_{50} data .

Q. How can researchers troubleshoot discrepancies in crystallographic data versus NMR-derived structures?

  • Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Compare both datasets to identify flexible regions (e.g., piperazine ring puckering) .
  • Refinement protocols : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystals .

Methodological Considerations

Q. What computational tools model the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis.
  • Molecular dynamics (MD) simulations : GROMACS or NAMD to simulate ligand-protein interactions over time (≥100 ns trajectories) .

Q. How to ensure reproducibility in multi-step syntheses?

  • Standardized protocols : Document reaction parameters (e.g., inert gas atmosphere, exact stoichiometry).
  • Quality control : Use HPLC (>95% purity) and elemental analysis to verify batch consistency .

Q. What safety protocols are critical for handling intermediates?

  • Reactive intermediates : Use glove boxes for air-sensitive steps (e.g., Grignard reactions).
  • Toxic byproducts : Implement fume hoods and PPE for steps involving brominated or sulfonated reagents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.